Superior Reactivity of gem-Dibromocyclopropanes Over gem-Dichloro- and Bromochloro- Analogs
gem-Dibromocyclopropanes, including 1,1-dibromo-2-(chloromethyl)cyclopropane, are inherently more reactive than their gem-dichloro- and bromochloro- counterparts. This difference is so significant that researchers explicitly state that gem-dibromocyclopropanes are 'generally more reactive' and 'more interesting as intermediates in organic synthesis' [1]. In radical carbonylation reactions, the inherently less reactive gem-dichloro- and bromochlorocyclopropanes serve as favorable substrates for achieving high stereoselectivity, whereas the higher reactivity of gem-dibromocyclopropanes dictates a different reaction profile [2].
| Evidence Dimension | Relative Reactivity in Organic Transformations |
|---|---|
| Target Compound Data | Class: gem-Dibromocyclopropanes (qualitatively more reactive) |
| Comparator Or Baseline | Class: gem-Dichlorocyclopropanes and gem-Bromochlorocyclopropanes (qualitatively less reactive) |
| Quantified Difference | Qualitative ranking: gem-Dibromo >> gem-Dichloro / gem-Bromochloro |
| Conditions | General organic synthesis context, including radical carbonylation conditions |
Why This Matters
The higher reactivity of gem-dibromocyclopropanes enables transformations that are not feasible or proceed with lower efficiency with less reactive analogs, making this compound a more versatile and powerful intermediate.
- [1] Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. (n.d.). Retrieved from https://scite.ai/reports/syntheses-of-i-gem-i-dihalocyclopropanes-and-their-use-eM49Ez View Source
- [2] Nishii, Y., Nagano, T., Gotoh, H., Nagase, R., Motoyoshiya, J., Aoyama, H., & Tanabe, Y. (2007). Highly Stereoselective Radical Carbonylations of gem-Dihalocyclopropane Derivatives with CO. Organic Letters, 9(4), 563-566. View Source
